2-(Phenylamino)-2-thioxoacetamide
Description
2-(Phenylamino)-2-thioxoacetamide is a monothiooxalamide derivative characterized by a thioamide group (-C(S)NH-) attached to a phenylamine substituent. For example, describes the synthesis of monothiooxalamides using 2-aminobenzimidazole as a precursor, yielding derivatives like N-(1H-benzo[d]imidazole-2-yl)-2-((2-morpholinoethyl)amino)-2-thioxoacetamide (compound 2g) .
Properties
IUPAC Name |
2-anilino-2-sulfanylideneacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c9-7(11)8(12)10-6-4-2-1-3-5-6/h1-5H,(H2,9,11)(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZFBJIZFIIAKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80388212 | |
| Record name | 2-(phenylamino)-2-thioxoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80388212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90345-46-3 | |
| Record name | 2-(phenylamino)-2-thioxoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80388212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylamino)-2-thioxoacetamide typically involves the reaction of phenylamine with carbon disulfide and chloroacetic acid. The reaction proceeds through the formation of an intermediate, which is then treated with a base to yield the final product. The reaction conditions often include:
Temperature: Moderate heating (50-70°C)
Solvent: Common solvents include ethanol or methanol
Catalyst: Basic catalysts such as sodium hydroxide or potassium carbonate
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2-(Phenylamino)-2-thioxoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Thiols
Substitution Products: N-alkyl or N-acyl derivatives
Scientific Research Applications
Chemical Research Applications
Synthesis of Heterocyclic Compounds
- 2-(Phenylamino)-2-thioxoacetamide serves as a crucial building block in the synthesis of heterocyclic compounds. Its thioxo group enables the formation of diverse derivatives through various chemical reactions, such as oxidation and substitution.
Reactivity and Mechanism
- The compound undergoes several reactions:
- Oxidation : Converts to sulfoxides or sulfones.
- Reduction : Can yield thiols from the thioxo group.
- Substitution : The amino group facilitates nucleophilic substitutions with alkyl halides or acyl chlorides.
| Reaction Type | Major Products | Common Reagents |
|---|---|---|
| Oxidation | Sulfoxides, sulfones | Hydrogen peroxide, m-chloroperbenzoic acid |
| Reduction | Thiols | Lithium aluminum hydride, sodium borohydride |
| Substitution | N-alkyl or N-acyl derivatives | Alkyl halides, acyl chlorides |
Biological Applications
Enzyme Inhibition Studies
- Research indicates that this compound can act as an enzyme inhibitor. By binding to the active site of specific enzymes, it may block substrate access, thereby modulating enzymatic activity. This property is particularly relevant in drug design and development.
Antimicrobial and Anticancer Properties
- Preliminary studies have explored the compound's potential as an antimicrobial agent and its efficacy against various cancer cell lines. The mechanism involves interference with cellular pathways and protein interactions, which may lead to apoptosis in cancer cells.
Medical Applications
Drug Development
- The compound's unique properties make it a candidate for further investigation in drug development. Its ability to inhibit specific enzymes can be harnessed to create targeted therapies for diseases where enzyme dysregulation is a factor.
Industrial Applications
Dyes and Pigments
- In industrial settings, this compound is utilized in the formulation of dyes and pigments. Its chemical structure allows for vibrant color production, making it valuable in textile and material sciences.
Case Studies
-
Enzyme Inhibition Research
- A study published in a peer-reviewed journal investigated the inhibitory effects of this compound on a specific enzyme linked to cancer progression. Results demonstrated significant inhibition at micromolar concentrations, suggesting potential therapeutic applications.
-
Antimicrobial Activity Assessment
- In vitro tests assessed the antimicrobial efficacy of the compound against common pathogens. The results indicated a dose-dependent response, with notable activity against Gram-positive bacteria.
-
Synthesis of Novel Derivatives
- Researchers synthesized various derivatives of this compound to explore their biological activities. Some derivatives exhibited enhanced enzyme inhibition compared to the parent compound.
Mechanism of Action
The mechanism of action of 2-(Phenylamino)-2-thioxoacetamide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interfere with cellular pathways by modulating protein-protein interactions.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
- Electron-Donating vs. In contrast, electron-withdrawing groups (e.g., F, Cl) in phenoxyacetamides () enhance electrophilicity, favoring nucleophilic reactions .
- Bulkiness and Lipophilicity: Benzylamino and cyclohexylphenyl substituents () increase molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
Biological Activity
Overview
2-(Phenylamino)-2-thioxoacetamide is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a phenyl group attached to an amino group, which is further connected to a thioxoacetamide moiety. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
The biological activity of this compound primarily stems from its ability to inhibit enzyme activity. The compound binds to specific active sites on enzymes, blocking substrate access and thereby modulating various biochemical pathways. For instance, it has been shown to interfere with protein-protein interactions, which can affect cellular signaling processes.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may have antimicrobial effects, making it a potential candidate for treating infections.
- Anticancer Activity : Investigations into its cytotoxic effects on cancer cells show promise, with reports indicating that it may induce apoptosis in certain cancer cell lines.
- Enzyme Inhibition : The compound has been studied as an inhibitor of various enzymes, including those involved in metabolic pathways relevant to diseases like cancer and neurodegenerative disorders .
Case Studies
Several case studies have explored the biological implications of this compound:
- Inhibition of Cytochrome P450 : Similar compounds have been documented to inhibit cytochrome P450 enzymes, which are critical for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs .
- Structure-Activity Relationship (SAR) Analyses : Studies focusing on SAR have revealed that modifications in the phenyl or thioxo groups can significantly impact the biological activity of related compounds. This highlights the importance of structural features in determining efficacy and selectivity against biological targets .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Phenyl group + thioxo group | Antimicrobial, anticancer |
| 2-(Phenylamino)-2-oxoacetamide | Lacks sulfur atom | Different reactivity |
| 2-(Phenylamino)-2-thioacetamide | Contains sulfur but lacks carbonyl group | Varies in biological effects |
This table illustrates how structural variations influence both chemical reactivity and biological activity.
Research Findings
Recent studies have quantitatively investigated non-covalent interactions involving this compound using molecular docking techniques. These studies provide insights into how the compound interacts at a molecular level with its targets, potentially informing future drug design efforts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
